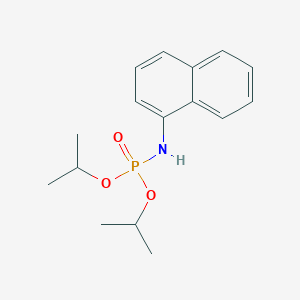
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine, also known as DPA, is a chemical compound that has garnered significant attention in scientific research. DPA is a phosphine oxide-containing compound that has been used in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to induce the activation of caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to induce the upregulation of p53, a tumor suppressor gene that is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine in lab experiments is its versatility. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine can be used in various fields, including organic synthesis, materials science, and medicinal chemistry. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is its toxicity. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine. One area of research is the development of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine-based materials, such as polymers and composites, with improved mechanical properties. Additionally, there is potential for N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine to be used in drug delivery systems, as it has been shown to have anticancer properties. Further research is also needed to fully understand the mechanism of action of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine and its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine involves the reaction between naphthalen-1-amine and di(propan-2-yloxy)phosphine oxide. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been extensively used in scientific research due to its unique properties. It has been used as a ligand in organometallic chemistry, where it can coordinate with various metals to form stable complexes. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been used in materials science, where it has been incorporated into polymers to improve their mechanical properties. In medicinal chemistry, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22NO3P/c1-12(2)19-21(18,20-13(3)4)17-16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMYPWRQQPVGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NC1=CC=CC2=CC=CC=C21)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2808809.png)
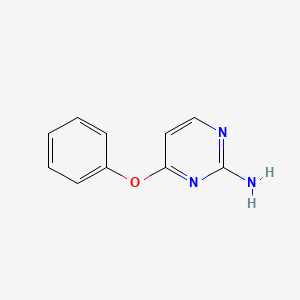
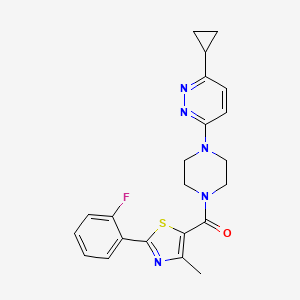
![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B2808814.png)
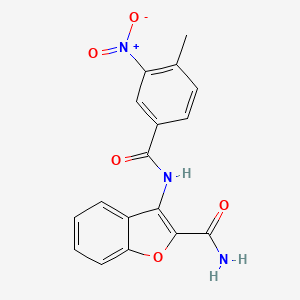
![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/no-structure.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2808820.png)
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2808822.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2808823.png)
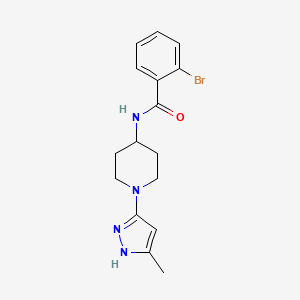
![8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2808828.png)
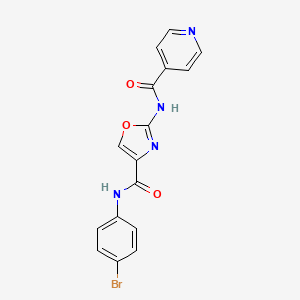
![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)